4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride
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Overview
Description
4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride is an organic compound with a unique structure characterized by two phenyl groups attached to a cyclohexadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride typically involves the reaction of 4,4-Diphenyl-2,5-cyclohexadien-1-one with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or receptors involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenyl-2,5-cyclohexadien-1-one
- 2,5-Cyclohexadien-1-imine, 4-methylene-
- 1,2-Dimethylcyclohexane
Uniqueness
4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56740-91-1 |
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Molecular Formula |
C18H18ClN |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
(4,4-diphenylcyclohexa-2,5-dien-1-yl)azanium;chloride |
InChI |
InChI=1S/C18H17N.ClH/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,17H,19H2;1H |
InChI Key |
TYWBEUUADNKLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(C=C2)[NH3+])C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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